N-Methylation on Indazole-3-Carboxylate Enables Potent Anti-Diabetic Analogues
The 1-methyl-1H-indazole-3-carboxylate scaffold is a validated starting point for generating potent α-glucosidase and α-amylase inhibitors. In a study synthesizing 27 Schiff base analogues from 1-methyl-1H-indazole-3-carboxylic acid (a direct derivative of the target carboxylate), the most potent analogue achieved an IC50 of 0.40 ± 0.01 µM against α-glucosidase. This represents a significant improvement over the clinical standard acarbose, which showed an IC50 of 12.90 ± 0.10 µM in the same assay [1].
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.40 ± 0.01 µM (for most active analogue synthesized from 1-methyl-1H-indazole-3-carboxylic acid scaffold) |
| Comparator Or Baseline | Acarbose (IC50 = 12.90 ± 0.10 µM) |
| Quantified Difference | The lead analogue is 32.25 times more potent than acarbose. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates the scaffold's potential to yield drug candidates with significantly improved potency over existing treatments, justifying its selection for anti-diabetic drug discovery.
- [1] Taha, M., Gilani, S. J., Kazmi, S., et al. (2024). Synthesis, biological evaluation and molecular docking study of indazole based schiff base analogues as new anti-diabetic inhibitors. Journal of Molecular Structure, 1300, 137280. View Source
